

Technical Guide: Chemical Structure & Synthesis of 5-Chloro-2-fluoromandelic Acid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 5-Chloro-2-fluoromandelic acid

Cat. No.: B13608522

[Get Quote](#)

Executive Summary

5-Chloro-2-fluoromandelic acid (CAS 1214345-65-9) is a specialized chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anticoagulants. As a derivative of mandelic acid, it features a unique substitution pattern—a fluorine atom at the ortho position and a chlorine atom at the meta position relative to the glycolic acid moiety. This specific halogenation pattern modulates the compound's lipophilicity, metabolic stability, and pKa, making it a critical scaffold for optimizing drug-target interactions.

This guide provides an in-depth analysis of its chemical structure, a validated synthetic pathway starting from commercially available precursors, and analytical profiling standards for quality assurance.

Chemical Identity & Properties

The core identity of the molecule is defined by its dual-halogenated phenyl ring and the -hydroxy acid functionality.

Table 1: Physicochemical Profile

Property	Detail
IUPAC Name	2-(5-Chloro-2-fluorophenyl)-2-hydroxyacetic acid
Common Name	5-Chloro-2-fluoromandelic acid
CAS Number	1214345-65-9
Molecular Formula	
Molecular Weight	204.58 g/mol
Precursor CAS	96515-79-6 (5-Chloro-2-fluorobenzaldehyde)
Physical State	White to off-white crystalline solid
Predicted pKa	~3.0 – 3.2 (Acidic shift due to electron-withdrawing halogens)
Solubility	Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water (acidic pH)

Structural Analysis & Electronic Effects

Molecular Framework

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions.

- **Position 1 (Chiral Center):** The glycolic acid group () introduces a chiral center at the benzylic position. Enantiopure forms (R- or S-) are often required for biological activity, though the racemate is the standard synthetic output prior to resolution.
- **Position 2 (Fluorine):** The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid compared to unsubstituted mandelic acid. It also introduces conformational restriction via electrostatic repulsion with the carbonyl oxygen.
- **Position 5 (Chlorine):** The meta-chlorine atom adds lipophilicity (

increase) and serves as a metabolic block, preventing oxidation at this typically reactive position on the phenyl ring.

Halogen Bonding Potential

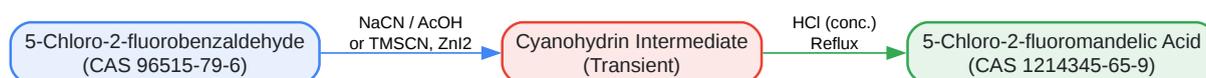
The 2-F and 5-Cl substituents are not merely steric blockers; they are active electronic modulators. The fluorine atom can participate in multipolar interactions with protein backbones, while the chlorine atom is capable of acting as a halogen bond donor to carbonyl or carboxylate acceptors in the target protein binding pocket.

Synthetic Pathway[2][3][4]

The most robust and scalable synthesis of **5-Chloro-2-fluoromandelic acid** proceeds via the cyanohydrin intermediate derived from 5-chloro-2-fluorobenzaldehyde. This route avoids the harsh conditions of direct chlorination of mandelic acid, which lacks regioselectivity.

Reaction Workflow

- Cyanohydrin Formation: Nucleophilic attack of cyanide (from NaCN or TMSCN) on the aldehyde carbonyl carbon.
- Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid.



[Click to download full resolution via product page](#)

Figure 1: Synthetic route from aldehyde precursor to final mandelic acid derivative.

Detailed Protocol

Step 1: Cyanohydrin Synthesis

- Reagents: 5-Chloro-2-fluorobenzaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (1.5 eq).
- Solvent: Water/Ethyl Acetate biphasic system or Methanol.

- Procedure: The aldehyde is treated with NaHSO

to form the bisulfite adduct (enhancing solubility and reactivity), followed by the addition of NaCN solution at 0°C. The mixture is stirred at room temperature for 2–4 hours.

- Checkpoint: Monitoring by TLC should show the disappearance of the aldehyde spot.

Step 2: Hydrolysis

- Reagents: Conc. HCl (37%).
- Procedure: The crude cyanohydrin oil is dissolved in concentrated HCl and heated to reflux (approx. 100°C) for 6–12 hours. The nitrile hydrolyzes first to the amide and then to the acid.
- Work-up: The solution is cooled, causing the product to precipitate. Alternatively, extract with Ethyl Acetate, dry over MgSO, and concentrate.
- Purification: Recrystallization from Toluene or Dichloromethane/Hexanes to yield high-purity white solid.

Analytical Profiling

Verifying the structure requires checking specific spectroscopic signatures unique to the halogenation pattern.

Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz, DMSO-d):
 - 5.2–5.5 ppm (s, 1H): The chiral methine proton (). This peak may appear as a doublet if coupling to the hydroxyl proton is resolved.
 - 7.2–7.8 ppm (m, 3H): Aromatic region.
 - H-3 (triplet-like): Coupled strongly to the adjacent Fluorine (

).

- H-4 & H-6: Complex splitting due to meta-coupling and F-coupling.
- NMR:
 - Single peak around -110 to -120 ppm, confirming the mono-fluorinated motif.

Mass Spectrometry (MS)

- Ionization: ESI Negative Mode (

).
- Isotope Pattern: The presence of one Chlorine atom will produce a characteristic 3:1 ratio between the molecular ion (

) and the isotope peak (

vs

).
- Parent Ion: (

for

).

Applications in Drug Discovery[2][5][6][7][8][9]

This scaffold is valuable for "scaffold hopping" strategies where a phenyl ring needs optimization.

- Bioisosterism: The 5-Cl-2-F substitution mimics the steric bulk of a methyl group while altering electronics, often improving metabolic stability against CYP450 enzymes.
- Chiral Resolution Agents: Like unsubstituted mandelic acid, this derivative can be used to resolve racemic amines via diastereomeric salt formation, with the halogens providing

different solubility profiles for the resulting salts.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]
- Cyanide Precursors: If synthesizing from the aldehyde using NaCN, extreme caution and specific waste disposal protocols for cyanide are mandatory. The TMSCN route is safer but requires careful handling of moisture-sensitive reagents.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

- Chemical Source Data: **5-Chloro-2-fluoromandelic acid** (CAS 1214345-65-9).[2] ChemSrc. Available at: [\[Link\]](#)
- General Synthesis Methodology: Mandelic Acid Synthesis via Cyanohydrin. Organic Syntheses, Coll. Vol. 1, p.336. Available at: [\[Link\]](#)
- Halogenated Building Blocks: 5-Chloro-2-fluorobenzoic acid properties. PubChem.[1] Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Chloro-2-fluorophenol | C₆H₄ClFO | CID 22482821 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 389-31-1|2-(2-Fluorophenyl)-2-hydroxyacetic acid|BLD Pharm [\[bldpharm.com\]](https://bldpharm.com)
- To cite this document: BenchChem. [Technical Guide: Chemical Structure & Synthesis of 5-Chloro-2-fluoromandelic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b13608522#chemical-structure-of-5-chloro-2-fluoromandelic-acid\]](https://www.benchchem.com/product/b13608522#chemical-structure-of-5-chloro-2-fluoromandelic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com